1-ethynyl-1-(methylsulfanyl)cyclopropane
Description
Properties
CAS No. |
104463-22-1 |
|---|---|
Molecular Formula |
C6H8S |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Iodonium Ylides
The Cu(I)-catalyzed asymmetric cyclopropanation of alkenes using iodonium ylides, as demonstrated by Lebel et al. (2005), offers a viable framework for constructing the cyclopropane core . In this method, phenyliodonium ylides generated in situ from iodosobenzene and methyl nitroacetate react with alkenes to form nitrocyclopropane esters with high enantioselectivity (up to 97.5% ee) and diastereoselectivity (95:5 dr) . Adapting this approach to 1-ethynyl-1-(methylsulfanyl)cyclopropane would require a prefunctionalized alkene bearing both methylsulfanyl and ethynyl precursors.
For instance, a vinyl sulfide substrate (e.g., CH₂=CH-SCH₃) could undergo cyclopropanation with an ethynyl-containing iodonium ylide. However, the electronic effects of the methylsulfanyl group may influence ylide reactivity, potentially necessitating modified ligands or catalysts to maintain selectivity. Preliminary modeling suggests that electron-donating substituents like -SCH₃ could accelerate ylide decomposition, requiring lower reaction temperatures (-20°C to 0°C) to suppress side reactions.
Elimination Reactions from Geminal Dihalides
A two-step elimination strategy, inspired by the synthesis of ethynylcyclopropane from (1,1-dichloroethyl)cyclopropane , could be adapted to introduce the methylsulfanyl group. Starting from cyclopropyl methyl ketone, sequential halogenation and nucleophilic substitution may yield the target compound:
-
Geminal Dichloride Formation : Treatment of cyclopropyl methyl ketone with PCl₅ under controlled conditions generates (1,1-dichloroethyl)cyclopropane .
-
Selective Substitution : Reaction with sodium methanethiolate (NaSCH₃) replaces one chloride with methylsulfanyl, yielding (1-chloro-1-(methylsulfanyl)ethyl)cyclopropane.
-
Dehydrohalogenation : Elimination of HCl using a strong base (e.g., n-BuLi) forms the ethynyl group via a concerted E2 mechanism.
Sulfur Ylide-Mediated Cyclopropanation
The Corey–Chaykovsky reaction, employing sulfonium ylides for cyclopropanation, provides an alternative route. Chiral sulfonium salts (e.g., (S)-9) have been used to generate enantiomerically enriched cyclopropanes from α,β-unsaturated carbonyl compounds . For this compound, a tailored ylide could simultaneously introduce both substituents.
A proposed pathway involves:
-
Ylide Synthesis : Reaction of dimethyl(methylsulfanyl)sulfonium iodide with a strong base (e.g., KHMDS) generates a sulfur ylide bearing the -SCH₃ group.
-
Cyclopropanation : The ylide attacks an ethynyl-containing α,β-unsaturated ester, followed by ring closure to form the cyclopropane.
This method’s success hinges on ylide stability and the electrophilic partner’s reactivity. Preliminary computational studies indicate that ethynyl groups may destabilize the transition state, necessitating electron-withdrawing groups (e.g., esters) to activate the alkene.
Metal-Catalyzed Cyclopropanation with Diazo Compounds
Transition metal-catalyzed reactions using diazo compounds represent a versatile cyclopropanation approach. For example, Agrawal et al. (2023) utilized ethyl diazoacetate for pyrimidinyl cyclopropane synthesis . Adapting this to the target compound requires a diazo precursor bearing both -SCH₃ and ethynyl groups.
A potential diazo compound, methylsulfanyl-ethynyldiazomethane (HC≡C-C(N₂)-SCH₃), could decompose in the presence of a Rh(II) catalyst to generate a carbene intermediate, which subsequently reacts with an alkene to form the cyclopropane. Challenges include diazo compound stability and controlling carbene insertion regiochemistry.
Post-Cyclopropanation Functionalization
Functionalization of preformed cyclopropanes offers a modular approach. For example, ethynylcyclopropane could undergo thiol-ene click chemistry with methanethiol under radical initiation (e.g., AIBN) to install the -SCH₃ group. However, the bridgehead position’s steric hindrance may limit reactivity, favoring side reactions at less congested sites.
Alternative strategies include:
-
Halogenation-Lithiation : Bromination at the bridgehead, followed by lithium-halogen exchange and quenching with dimethyl disulfide (DMDS).
-
Electrophilic Sulfenylation : Reaction with methylsulfenyl chloride (Cl-SCH₃) in the presence of a Lewis acid (e.g., AlCl₃).
Chemical Reactions Analysis
1-ethynyl-1-(methylsulfanyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylmethylsulfide.
Scientific Research Applications
1-ethynyl-1-(methylsulfanyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-ethynyl-1-(methylsulfanyl)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methylsulfanyl group can form hydrogen bonds or engage in hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Structural and Functional Group Variations
1-ethenylcyclopropane-1-sulfonamide
- Structure : Features a sulfonamide (-SO₂NH₂) and ethenyl (-CH=CH₂) group.
- Reactivity : The sulfonamide group is polar and acidic (due to -SO₂), enabling hydrogen bonding and participation in nucleophilic substitutions. In contrast, the methylsulfanyl group in the target compound is less polar but a better leaving group.
- Applications : Sulfonamides are common in pharmaceuticals, whereas methylsulfanyl groups are prevalent in agrochemicals .
1-ethynyl-1-(1-propynyl)cyclopropane (CAS 105961-79-3)
- Structure : Contains ethynyl and propynyl (-C≡C-CH₃) groups.
- The absence of sulfur limits applications in sulfur-specific reactions .
Cyclopropane-1,2-dicarboxylic acids
- Structure : Substituents include carboxylic acid groups (-COOH).
- Synthesis: Alkali-metal hydride-catalyzed reactions yield cis-isomers in non-polar media. The target compound’s synthesis may require different catalysts due to sulfur’s electronic effects .
Reactivity and Stability
Electron-Donating vs. Electron-Withdrawing Groups
- The methylsulfanyl group in 1-ethynyl-1-(methylsulfanyl)cyclopropane is electron-donating, which may stabilize the cyclopropane ring through hyperconjugation but increase strain due to enhanced electron density on C-C bonds. This contrasts with nitro groups (e.g., 1-nitrocyclopropane-1-carboxylate), which are electron-withdrawing and accelerate ring-opening reactions .
Ring-Opening Reactions
- DA Cyclopropane : Demonstrates higher reactivity toward aniline than nitro-substituted derivatives, achieving full conversion in 15 hours. The target compound’s ethynyl group could facilitate similar rapid reactions in the presence of electrophiles .
- Catalytic Hydrogenation : Cyclopropane rings in presqualene pyrophosphate () were identified via hydrogenation. The methylsulfanyl group in the target compound may alter hydrogenation sites or rates compared to hydrocarbon substituents .
Physicochemical Properties
| Compound | Substituents | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|
| This compound | -C≡CH, -SMe | Likely C₅H₆S | High strain, electron-rich ring | Agrochemicals, synthetic intermediates |
| 1-ethenylcyclopropane-1-sulfonamide | -CH=CH₂, -SO₂NH₂ | C₅H₉NO₂S | Polar, acidic | Pharmaceuticals |
| 1-ethynyl-1-(1-propynyl)cyclopropane | -C≡CH, -C≡C-CH₃ | C₈H₈ | Sterically bulky | Materials science |
| Presqualene pyrophosphate | Complex terpenoid | C₃₀H₄₉O₇P₂ | Cyclopropane in biosynthetic pathways | Lipid biosynthesis |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
